molecular formula C20H13ClN6O5 B2703118 5-(2H-1,3-benzodioxol-5-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207043-24-0

5-(2H-1,3-benzodioxol-5-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2703118
CAS No.: 1207043-24-0
M. Wt: 452.81
InChI Key: WVUHRSBZCVACMX-UHFFFAOYSA-N
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Description

This compound is a highly complex heterocyclic molecule featuring multiple fused and substituted rings. Its core structure includes:

  • A 1,3-benzodioxole moiety (benzo-fused dioxolane), which is associated with enhanced metabolic stability and bioavailability in pharmaceuticals .
  • A 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group, a motif known for its electron-withdrawing properties and role in modulating receptor binding .
  • A pyrrolo[3,4-d][1,2,3]triazole-4,6-dione scaffold, which combines a pyrrolidine ring fused with triazole and dione functionalities. Such frameworks are often explored for their hydrogen-bonding capacity and conformational rigidity, critical for target engagement .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN6O5/c21-12-4-2-1-3-11(12)18-22-15(32-24-18)8-26-17-16(23-25-26)19(28)27(20(17)29)10-5-6-13-14(7-10)31-9-30-13/h1-7,16-17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUHRSBZCVACMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route may include the formation of the benzo[d][1,3]dioxole ring, followed by the introduction of the 2-chlorophenyl group and the 1,2,4-oxadiazole moiety. The final steps often involve cyclization reactions to form the pyrrolo[3,4-d][1,2,3]triazole core. Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of aromatic rings and heterocycles makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings and heterocyclic moieties. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic and heterocyclic structures.

Scientific Research Applications

5-(2H-1,3-benzodioxol-5-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes. Detailed studies would be required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related heterocycles from the evidence:

Compound Name / ID Core Structure Key Substituents Synthesis Method Potential Applications
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 1,3-Benzodioxol-5-yl, 3-(2-chlorophenyl)-1,2,4-oxadiazole Likely multi-step: CuAAC for triazole, cyclocondensation for oxadiazole Inferred: Antimicrobial, CNS modulation
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxy phenol Pyrazole Benzo[d][1,3]dioxol-5-yl, tert-butyl Acylation with acid chlorides, cyclocondensation Anticonvulsant activity demonstrated in analogs
2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole Thiazole-pyrazole hybrid Ferrocenyl, 1,3-benzodioxol-5-yl, phenyl Single-crystal X-ray refinement (ORTEP/SHELX) Electrochemical or anticancer applications (ferrocene redox activity)
4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile Triazole-pyrazole hybrid Phenyl, nitrile CuAAC (copper-catalyzed azide-alkyne cycloaddition) Photodynamic therapy, enzyme inhibition (nitrile as pharmacophore)
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Triazole-thiadiazine Dichlorophenyl, methylpyrazole Cyclocondensation with thiosemicarbazides Anticonvulsant or antiparasitic (chlorophenyl enhances lipophilicity)

Key Structural and Functional Insights:

1,3-Benzodioxole vs. Chlorophenyl Substitution :

  • The 1,3-benzodioxole group (target compound and ) enhances metabolic stability compared to simple phenyl rings, as the fused dioxolane reduces oxidative degradation .
  • The 2-chlorophenyl substituent on the oxadiazole (target compound) may improve binding to hydrophobic enzyme pockets, similar to dichlorophenyl analogs in anticonvulsant agents .

CuAAC synthesis (used in ) is a likely route for introducing the triazole moiety in the target compound, given its efficiency in forming 1,2,3-triazoles .

Oxadiazole vs. Thiadiazine :

  • The 1,2,4-oxadiazole in the target compound is more electronegative than the thiadiazine ring in , which could influence electron distribution in drug-receptor interactions .

Methodological Considerations

  • Structural Confirmation : Crystallographic tools like SHELX and ORTEP (evidenced in ) are critical for resolving the stereochemistry of such complex heterocycles. For example, ORTEP-III was used to validate the ferrocene-thiazole hybrid in .
  • Synthetic Challenges : The target compound’s fused rings require precise control over cyclocondensation and protection-deprotection steps, as seen in the synthesis of pyrazole-carbohydrazides .

Biological Activity

The compound 5-(2H-1,3-benzodioxol-5-yl)-1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by several functional groups that contribute to its biological activity:

  • Benzodioxole moiety : Known for various pharmacological activities.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer properties.
  • Pyrrolo-triazole structure : Linked to anti-inflammatory and antitumor effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Mycobacterium tuberculosis40 µg/mL

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .

2. Anticancer Properties

The compound has shown cytotoxic effects against several cancer cell lines. For example:

  • In vitro studies revealed that it inhibited cell proliferation in pancreatic cancer cell lines (DAN-G) with a notable IC50 value of approximately 15 µM .
  • Additionally, it demonstrated apoptosis-inducing capabilities in breast cancer cells through the activation of caspase pathways.

3. Anti-inflammatory Effects

In animal models of inflammation, the compound significantly reduced edema and inflammatory markers. The underlying mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The biological activity of this compound is believed to stem from multiple mechanisms:

  • Inhibition of enzyme activity : It may inhibit specific enzymes involved in inflammation and microbial metabolism.
  • Interaction with cellular receptors : The benzodioxole component interacts with various cellular receptors that mediate immune responses.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • A study involving derivatives of benzodioxole found them effective against multidrug-resistant strains of bacteria .
  • Clinical trials assessing oxadiazole derivatives indicated promising results in reducing tumor sizes in patients with advanced cancers.

Q & A

Q. What are the typical synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The compound’s synthesis involves multi-step procedures, often starting with condensation reactions of substituted benzodioxole or chlorophenyl precursors. For example, triethylamine in chloroform is commonly used to facilitate acid chloride couplings, followed by purification via NaHCO₃ washes and solvent evaporation . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF) to influence reaction kinetics, as demonstrated in analogous triazole-thiadiazine syntheses . Yield improvements are often achieved by controlling temperature (reflux vs. room temperature) and stoichiometric ratios of intermediates .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Elemental analysis, ¹H-NMR, and LC-MS are standard for verifying molecular weight, functional groups, and purity . For complex heterocyclic systems, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) may resolve ambiguities in fused-ring systems . Mass spectrometry is critical for confirming molecular ion peaks and fragmentation patterns, especially given the compound’s high nitrogen content .

Q. How does the compound’s solubility profile impact experimental design?

Solubility in polar aprotic solvents (e.g., DMF, DMSO) is typically higher than in non-polar solvents due to its multiple aromatic and heterocyclic groups . Pre-solubility screening using techniques like the Hansen solubility parameter model can guide solvent selection for reactions or biological assays .

Advanced Research Questions

Q. What computational strategies are recommended for predicting biological activity or ADME properties?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins, such as anticonvulsant or anticancer receptors, by modeling interactions between the compound’s oxadiazole and benzodioxole moieties . ADME analysis via tools like SwissADME can assess logP values, bioavailability, and metabolic stability, particularly for the chlorophenyl and triazole groups, which may influence hepatic clearance .

Q. How can researchers resolve contradictions in reported reaction yields or biological activities across studies?

Discrepancies may arise from variations in solvent systems, catalysts, or purification methods. For instance, using triethylamine vs. pyridine as a base in coupling reactions can alter byproduct formation and final yields . Systematic replication under controlled conditions, coupled with DOE (Design of Experiments) principles, can isolate critical variables . Cross-referencing spectral data (e.g., comparing NMR shifts in DMSO-d₆ vs. CDCl₃) ensures structural consistency .

Q. What strategies mitigate instability or degradation during storage or biological assays?

The compound’s fused heterocycles may be sensitive to light or moisture. Lyophilization and storage under inert atmospheres (argon) at -20°C are recommended. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) with HPLC monitoring can identify degradation pathways . For biological assays, buffer systems with antioxidants (e.g., ascorbic acid) may prevent oxidative decomposition .

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

Systematic substitution of the benzodioxole or oxadiazole groups (e.g., replacing 2-chlorophenyl with 4-chlorophenyl) can reveal SAR trends. For example, analogues with electron-withdrawing substituents on the oxadiazole ring showed enhanced anticonvulsant activity in related compounds . Computational QSAR models can prioritize synthetic targets by predicting bioactivity scores .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

Scaling up multi-step reactions often leads to reduced yields due to heat transfer inefficiencies or side reactions. Implementing flow chemistry for exothermic steps (e.g., acid chloride formation) improves control . Purification challenges can be addressed using automated flash chromatography with gradient elution .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

Target engagement assays (e.g., thermal shift assays or SPR) confirm direct binding to putative targets. For example, if the compound is hypothesized to inhibit kinases, enzymatic assays with ATP-competitive controls are essential . CRISPR-Cas9 knockout models can further validate specificity .

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